Ginkgolic Acid (C17:1) is a naturally occurring alkylphenol found in Ginkgo biloba trees. [, , , ] It belongs to a class of compounds known as ginkgolic acids, which are characterized by an alkyl side chain attached to a salicylic acid moiety. [, ] Ginkgolic Acid (C17:1) is specifically distinguished by its 17-carbon alkyl chain containing one double bond. [, , , ] While Ginkgo biloba extracts are utilized in traditional medicine, ginkgolic acids, including Ginkgolic Acid (C17:1), are considered toxic components. [, , ] Therefore, refining processes for Ginkgo biloba extracts often focus on removing or minimizing the levels of ginkgolic acids. [, ]
Ginkgolic acid C17:1 is extracted from Ginkgo biloba leaves, which have been used in herbal medicine for centuries. The classification of ginkgolic acids includes various structural isomers based on the length of their alkyl chains, with C13:0, C15:1, and C17:1 being the most studied variants. Ginkgolic acid C17:1 specifically features a 17-carbon chain with one double bond at the 10th position .
The synthesis of ginkgolic acid analogs, including C17:1, typically involves several organic chemistry techniques. A common method starts with ethyl 6-methylsalicylate as a precursor. The reaction sequence may include:
The synthesis parameters such as temperature, reaction time (21-26 hours), and solvent choice (DMSO, ethanol) are critical for optimizing yield and purity.
Ginkgolic acid C17:1 has a molecular formula of C17H24O3 and a molecular weight of approximately 280.37 g/mol. Its structure features:
The presence of the double bond and hydroxyl groups enhances its biological activity by allowing interactions with various biological targets .
Ginkgolic acid C17:1 participates in several chemical reactions that underscore its biological activities:
These reactions highlight its potential as a therapeutic agent in treating viral infections and cancers.
The mechanism of action for ginkgolic acid C17:1 involves several pathways:
These mechanisms elucidate its multifaceted roles in both oncology and virology.
Ginkgolic acid C17:1 exhibits several notable physical and chemical properties:
Ginkgolic acid C17:1 has several scientific applications:
Ginkgolic acid C17:1 (6-[(10Z)-heptadecenyl]salicylic acid) is a phenolic compound biosynthesized and accumulated exclusively within Ginkgo biloba L. (family Ginkgoaceae), one of Earth’s oldest living tree species. This "living fossil" produces ginkgolic acids as secondary metabolites primarily as defense compounds against herbivores and pathogens. Within the plant matrix, ginkgolic acid C17:1 occurs in highest concentrations in the seed coat (sarcotesta), immature seeds, and leaves, with markedly lower levels in roots or branches [2] [5] [8]. Female trees exhibit higher ginkgolic acid content in reproductive structures compared to males. The compound’s distribution is heterogeneous even within tissues; for example, the exocarp (outer seed coat) contains up to 73.1 mg/g dry weight of total ginkgolic acids, with C17:1 being a major homolog [8]. Environmental factors, seasonal variations, tree age, and processing methods significantly influence concentration, with immature seeds collected in early autumn showing peak accumulation.
Table 1: Occurrence of Ginkgolic Acid C17:1 in Ginkgo biloba Tissues
Plant Tissue | Relative Concentration | Extraction Yield (Typical) |
---|---|---|
Seed Coat (Exocarp) | Highest | Up to 73.1 mg/g dry weight |
Immature Seeds | High | Variable (season-dependent) |
Leaves | Moderate | 0.5–2% in crude extracts |
Branches/Roots | Low | Trace amounts |
Ginkgolic acid C17:1 (CAS 111047-30-4) is classified as an alkylphenol derivative within the broader group of phenolic lipids. Its systematic IUPAC name is 2-hydroxy-6-[(10Z)-heptadec-10-en-1-yl]benzoic acid, reflecting its structural fusion of a salicylic acid core (2-hydroxybenzoic acid) with a C17 aliphatic side chain featuring a cis-configured double bond at the Δ10 position [1] [9]. The molecular formula is C₂₄H₃₈O₃, yielding a molecular weight of 374.56 g/mol. Key spectroscopic identifiers include:
Table 2: Comparative Features of Key Ginkgolic Acid Homologs
Homolog | Side Chain | Molecular Formula | Molecular Weight (g/mol) | Key Bioactive Properties |
---|---|---|---|---|
C13:0 | Tridecyl (saturated) | C₂₀H₃₂O₃ | 320.47 | Moderate acaricidal activity |
C15:1 | Pentadecenyl | C₂₂H₃₄O₃ | 346.50 | Antibacterial, biofilm inhibition |
C17:1 | Heptadecenyl (Z) | C₂₄H₃₈O₃ | 374.56 | Antitumor, antiviral, acaricidal |
C17:2 | Heptadecadienyl | C₂₄H₃₆O₃ | 372.55 | Limited activity data |
Ginkgolic acid-rich tissues of Ginkgo biloba have been utilized in Traditional Chinese Medicine (TCM) since at least the 16th century. The seminal pharmacopeia Ben Cao Gang Mu (Compendium of Materia Medica, 1593 CE) documented topical applications of ginkgo seed preparations for skin infections, abscesses, and furuncles [2]. Decoctions and oil-based extractions were employed empirically, though the bioactive constituents remained unidentified. Modern scientific validation emerged in 2019 when researchers reconstructed these historical formulations and demonstrated significant antibacterial activity of seed coat extracts against skin pathogens (Staphylococcus aureus, Cutibacterium acnes, Streptococcus pyogenes), confirming ginkgolic acids as key contributors [2].
The 20th century witnessed a pharmacognostic shift toward Ginkgo biloba leaf extracts (e.g., standardized EGb 761), driven by neuroprotective applications. However, ginkgolic acids were initially classified as "undesirable" due to allergenic potential, leading to strict regulatory limits (<5 ppm in pharmaceuticals). Contemporary research repositions ginkgolic acid C17:1 as a therapeutically significant compound, with studies elucidating its STAT3 inhibitory, antiviral, and antibiofilm mechanisms [3] [4] [5]. This evolution reflects pharmacognosy’s progression from crude plant use to molecular isolation and target validation, balancing traditional knowledge with modern mechanistic science.
Table 3: Evolution of Ginkgolic Acid C17:1 in Medicine
Era | Application Context | Key Developments |
---|---|---|
16th Century | Traditional Chinese Medicine | Seed coat preparations for skin infections (Ben Cao Gang Mu) |
Early 20th C. | Western pharmacognosy | Focus on leaf terpenoids/flavonoids; ginkgolic acids as impurities |
Late 20th C. | Standardized extracts (EGb 761) | Regulatory limits on ginkgolic acids (<5 ppm) due to toxicity |
21st Century | Targeted molecular pharmacology | Validation of antibacterial, antitumor, and antiviral mechanisms |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1